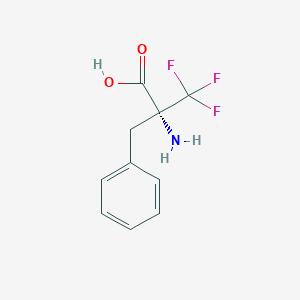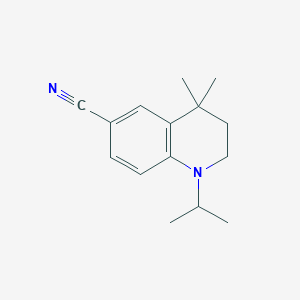
1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is an organic compound with a complex structure that includes a quinoline core
準備方法
The synthesis of 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the isopropyl and dimethyl groups. The final step involves the addition of the carbonitrile group under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups using appropriate nucleophiles.
科学的研究の応用
1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interact with various biomolecules.
類似化合物との比較
Similar compounds to 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile include:
1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene: This compound has a similar core structure but lacks the carbonitrile group.
(1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: This compound has a similar isopropyl and dimethyl substitution but differs in the core structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
4,4-dimethyl-1-propan-2-yl-2,3-dihydroquinoline-6-carbonitrile |
InChI |
InChI=1S/C15H20N2/c1-11(2)17-8-7-15(3,4)13-9-12(10-16)5-6-14(13)17/h5-6,9,11H,7-8H2,1-4H3 |
InChIキー |
OQHIIYLCDXGVEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(C2=C1C=CC(=C2)C#N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


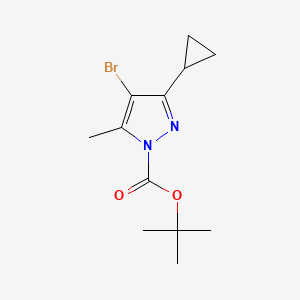

![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13058575.png)
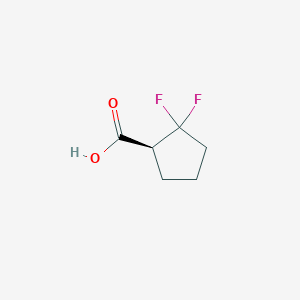
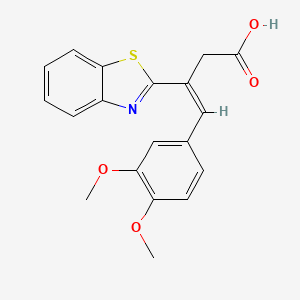

![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
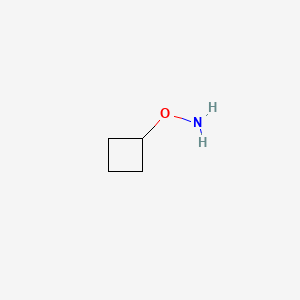

![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
![Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058623.png)
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)
